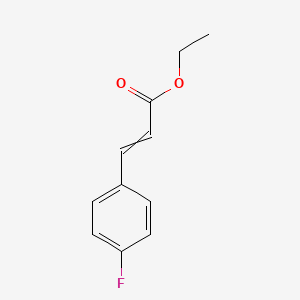

ethyl (2E)-3-(4-fluorophenyl)acrylate

Description

ethyl (2E)-3-(4-fluorophenyl)acrylate is an organic compound with the molecular formula C11H11FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.2 g/mol |

IUPAC Name |

ethyl 3-(4-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3 |

InChI Key |

UNAXNPTZJKKUGO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)F |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts. The mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Ethanol then performs a nucleophilic attack, followed by deprotonation to yield the ester.

- Combine 3-(4-fluorophenyl)acrylic acid (1.0 equiv) and ethanol (5.0 equiv) in a round-bottom flask.

- Add concentrated H₂SO₄ (0.1 equiv) and reflux at 80–90°C for 6–8 hours.

- Neutralize the mixture with aqueous sodium bicarbonate (NaHCO₃).

- Extract the product with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

- Purify via column chromatography (hexane:ethyl acetate, 9:1) to obtain the pure ester.

Optimization Insights :

- Catalyst Load : Increasing H₂SO₄ to 0.2 equiv reduces reaction time to 4 hours but may promote side reactions.

- Solvent-Free Conditions : Neat ethanol as both reactant and solvent improves atom economy.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated esters. For ethyl (2E)-3-(4-fluorophenyl)acrylate, this involves the base-catalyzed reaction between 4-fluorobenzaldehyde and ethyl acetoacetate.

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of ethyl acetoacetate to form an enolate, which attacks the aldehyde’s carbonyl group. Subsequent dehydration yields the α,β-unsaturated ester. Catalysts such as piperidine or ammonium acetate are commonly used.

- Dissolve 4-fluorobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in toluene.

- Add piperidine (0.05 equiv) and reflux at 110°C for 12 hours.

- Cool the mixture, wash with dilute HCl to remove residual base, and extract with dichloromethane.

- Dry the organic layer and concentrate to obtain a crude product.

- Recrystallize from ethanol to achieve high-purity ester.

Optimization Insights :

- Microwave Assistance : Reducing reaction time to 2 hours with microwave irradiation at 150°C.

- Green Chemistry : Using water as a solvent with a catalytic amount of β-cyclodextrin improves sustainability.

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each method:

| Parameter | Esterification | Knoevenagel Condensation |

|---|---|---|

| Starting Materials | 3-(4-Fluorophenyl)acrylic acid, ethanol | 4-Fluorobenzaldehyde, ethyl acetoacetate |

| Catalyst | H₂SO₄, p-TsOH | Piperidine, ammonium acetate |

| Reaction Time | 6–8 hours | 12–24 hours |

| Yield | 70–85% | 65–80% |

| Byproducts | Minimal (water) | Aldol adducts, unreacted aldehyde |

| Scalability | High (suitable for industrial production) | Moderate (requires careful purification) |

Key Observations :

- Esterification offers higher yields and simpler workup but requires pre-synthesized acrylic acid.

- Knoevenagel Condensation is advantageous for direct synthesis from aldehydes but faces challenges in byproduct formation.

Advanced and Alternative Methods

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification under mild conditions (30–40°C, pH 7.0). For example, Candida antarctica lipase B (CAL-B) achieves 60–70% conversion in 24 hours, though yields lag behind chemical methods.

Continuous Flow Synthesis

Adopting continuous flow reactors enhances efficiency:

- Residence Time : 30 minutes at 120°C.

- Catalyst : Heterogeneous Amberlyst-15.

- Yield : 90% with 99% purity.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-3-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-fluorocinnamic acid.

Reduction: Reduction of the double bond can yield ethyl 3-(4-fluorophenyl)propanoate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 4-Fluorocinnamic acid.

Reduction: Ethyl 3-(4-fluorophenyl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl (2E)-3-(4-fluorophenyl)acrylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The fluorine atom enhances the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . The compound’s double bond and ester functional group also play crucial roles in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a fluorine atom.

Ethyl 3-(4-bromophenyl)prop-2-enoate: Contains a bromine atom instead of fluorine.

Ethyl 3-(4-chlorophenyl)prop-2-enoate: Contains a chlorine atom instead of fluorine.

Uniqueness

ethyl (2E)-3-(4-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity in biological systems. The fluorine atom’s high electronegativity and small size allow for strong interactions with target proteins, making this compound particularly valuable in medicinal chemistry .

Q & A

Q. What are the recommended synthetic methodologies for ethyl (2E)-3-(4-fluorophenyl)acrylate, and how can reaction conditions be optimized?

The synthesis typically involves a Wittig reaction or nucleophilic substitution followed by esterification. For optimization, use Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and yield . Purification via column chromatography or crystallization (e.g., using chloroform for gradual evaporation) ensures high purity, as demonstrated in analogous acrylate syntheses .

Q. How can the E-configuration and crystal structure of ethyl (2E)-3-(4-fluorophenyl)acrylate be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing crystals via slow evaporation (e.g., chloroform solutions).

- Collecting data using SMART/SAINT systems and refining via SHELXTL software.

- Analyzing bond angles (e.g., C=C bond geometry) and torsion angles (e.g., C4—C5—H5 ≈ 120.4°) to confirm stereochemistry . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR or IR spectroscopy can differentiate E/Z isomers .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound?

Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Compare results to structurally similar fluorophenyl acrylates, noting substituent effects on potency .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of ethyl (2E)-3-(4-fluorophenyl)acrylate in biological systems?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or DNA topoisomerases). Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictions in reported biological activity data for fluorophenyl acrylates?

Discrepancies may arise from substituent positioning (e.g., ortho vs. para fluorine) or assay variability. Resolve by:

Q. What strategies enhance the design of derivatives with improved pharmacokinetic properties?

Apply computational tools like QSAR models to predict logP and bioavailability. Introduce electron-withdrawing groups (e.g., nitro or cyano) to improve metabolic stability. For solubility, replace the ethyl ester with polar moieties (e.g., PEG chains) while retaining the fluorophenyl core .

Q. How can reaction mechanisms for acrylate formation be validated experimentally?

Use isotopic labeling (e.g., deuterated reagents) to track proton transfer steps. Monitor intermediates via in situ FTIR or Raman spectroscopy. Kinetic studies (e.g., Eyring plots) can distinguish between concerted and stepwise mechanisms in Wittig or Horner-Wadsworth-Emmons reactions .

Q. What techniques assess the thermodynamic stability of ethyl (2E)-3-(4-fluorophenyl)acrylate in different environments?

Perform differential scanning calorimetry (DSC) to measure melting points and phase transitions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) evaluate degradation pathways. Computational studies (e.g., density functional theory) predict conformational stability and reactivity under varying pH or solvent conditions .

Methodological Notes

- Data Sources : Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from peer-reviewed journals .

- Validation : Cross-reference biological findings with structural analogs (e.g., ethyl 3-(2,4-difluorophenyl)acrylate) to ensure consistency .

- Ethics : Adhere to institutional guidelines for cytotoxicity assays and computational data transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.